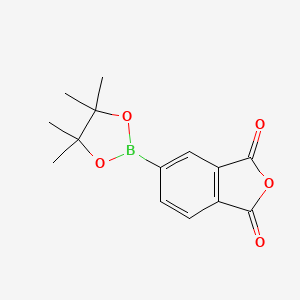
8-Methyl-2-(2-propoxyphenyl)quinoline-4-carbonyl chloride
Overview
Description
“8-Methyl-2-(2-propoxyphenyl)quinoline-4-carbonyl chloride” is a chemical compound with the molecular formula C20H18ClNO2 and a molecular weight of 339.82 . It is a product used for proteomics research .
Molecular Structure Analysis
The molecular structure of this compound consists of 20 carbon atoms, 18 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 2 oxygen atoms .Scientific Research Applications
1. Structural Studies and Design of Helical Oligoamides
Research on oligoamides derived from quinolinecarboxylic acid, closely related to 8-Methyl-2-(2-propoxyphenyl)quinoline-4-carbonyl chloride, has revealed insights into their helical structures. These structures were characterized in both solid state and solution, demonstrating the potential for these compounds in the design of helical foldamers with specific conformations, stabilized by intramolecular hydrogen bonds (Jiang et al., 2003).
2. Synthesis of Quinazolines
In the synthesis of quinazolines, intermediates similar to this compound play a crucial role. These intermediates are instrumental in creating a variety of quinazoline derivatives, showcasing the versatility of quinoline-based compounds in organic synthesis and potential pharmaceutical applications (Phillips & Castle, 1980).
3. Novel Ring Transformations in Benzazepines
Investigations into the treatment of benzazepin-2-ones with phosphoryl chloride, a process related to the chemistry of this compound, have led to the discovery of novel ring transformations. These transformations result in products with complex and potentially bioactive structures, underlining the significance of quinoline derivatives in the exploration of new synthetic pathways (Stringer et al., 1985).
4. Determination of α-Dicarbonyl Compounds
Research involving quinoxalines, which are structurally related to this compound, has led to the development of methods for determining α-dicarbonyl compounds. This research is significant for applications in dairy science and food chemistry, highlighting the role of quinoline derivatives in analytical methodologies (Bednarski et al., 1989).
5. Palladium Complexes and Ligand Behavior
Studies on the behavior of quinoline compounds, akin to this compound, in forming complexes with palladium have provided insights into their coordination chemistry. This research is pertinent to the field of inorganic and organometallic chemistry, emphasizing the importance of quinoline derivatives in developing new metal complexes with unique properties (Deeming & Rothwell, 1978).
Properties
IUPAC Name |
8-methyl-2-(2-propoxyphenyl)quinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO2/c1-3-11-24-18-10-5-4-8-15(18)17-12-16(20(21)23)14-9-6-7-13(2)19(14)22-17/h4-10,12H,3,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WALCIMBAJXTFGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC=C1C2=NC3=C(C=CC=C3C(=C2)C(=O)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-Cyano-3-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-acrylic acid ethyl ester](/img/structure/B1420523.png)








